molecular formula C10H19NO B13058710 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

Cat. No.: B13058710
M. Wt: 169.26 g/mol
InChI Key: DLEREDKAPHFINO-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-2-yl}-2-methoxyethan-1-amine is a compound characterized by a bicyclic structure with a methoxyethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methoxyethanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine is unique due to its specific combination of a bicyclic structure with a methoxyethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine, with the CAS number 1935504-52-1, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C10H19NO
  • Molecular Weight : 169.27 g/mol
  • Structural Features : The bicyclic structure contributes to its unique reactivity and interaction with biological systems.

Pharmacological Effects

Research indicates that compounds with bicyclic structures often exhibit significant pharmacological activities. The specific biological effects of this compound include:

  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cell lines, although detailed mechanisms remain to be elucidated.
  • Genotoxicity : Similar compounds have been shown to induce genotoxic effects via the generation of reactive oxygen species (ROS), which can lead to DNA damage and cellular stress responses .

Study on Related Compounds

A notable study focused on the genotoxic effects of a related bicyclo[2.2.1]heptane compound demonstrated that it induced an SOS response in Escherichia coli, indicating significant oxidative stress . This study utilized lux-biosensors to measure luminescence changes in response to various concentrations of the compound, providing insight into its toxicological profile.

Concentration (g/L)Luminescence ResponseStatistical Significance
0Baseline-
1Slight decreasep > 0.05
10Moderate decreasep < 0.01
100Significant decreasep < 0.001

The proposed mechanism for the biological activity of compounds similar to this compound involves:

  • Oxidative Stress : The generation of ROS leads to cellular damage and activates various stress response pathways.
  • DNA Damage : Induction of DNA repair pathways in response to oxidative damage suggests a potential mutagenic risk associated with high concentrations.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2-methoxyethanamine

InChI

InChI=1S/C10H19NO/c1-12-10(6-11)9-5-7-2-3-8(9)4-7/h7-10H,2-6,11H2,1H3

InChI Key

DLEREDKAPHFINO-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1CC2CCC1C2

Origin of Product

United States

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